molecular formula C10H22N2 B1580691 N,N-Diethyl-cyclohexane-1,4-diamine CAS No. 42389-54-8

N,N-Diethyl-cyclohexane-1,4-diamine

Cat. No.: B1580691
CAS No.: 42389-54-8
M. Wt: 170.3 g/mol
InChI Key: ZFWPGRUTHAZDBK-UHFFFAOYSA-N
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Description

N,N-Diethyl-cyclohexane-1,4-diamine: is a cyclic diamine with the chemical formula C12H26N2 . It is a colorless liquid with a faint amine odor and is commonly used in the production of polyurethane and epoxy resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-cyclohexane-1,4-diamine can be synthesized through the reaction of cyclohexane-1,4-diamine with diethylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyclohexane-1,4-diamine and diethylamine are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: N,N-Diethyl-cyclohexane-1,4-diamine is used as a building block in the synthesis of complex organic molecules. It is also employed in the production of polymers and resins.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It is used in research related to enzyme inhibition and receptor binding.

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is widely used in the production of polyurethane and epoxy resins, which are essential materials in the manufacturing of coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of N,N-Diethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

    N1,N1-Dimethylcyclohexane-1,4-diamine: Similar in structure but with methyl groups instead of ethyl groups.

    Cyclohexane-1,4-diamine: Lacks the diethyl substitution, making it less bulky and potentially less reactive in certain reactions.

Uniqueness: N,N-Diethyl-cyclohexane-1,4-diamine is unique due to its diethyl substitution, which imparts specific steric and electronic properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

4-N,4-N-diethylcyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWPGRUTHAZDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325357
Record name N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42389-54-8
Record name 42389-54-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-1,4-cyclohexanediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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